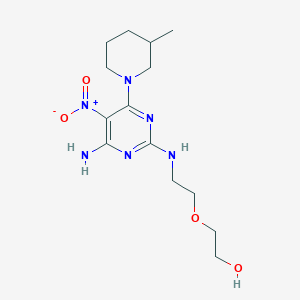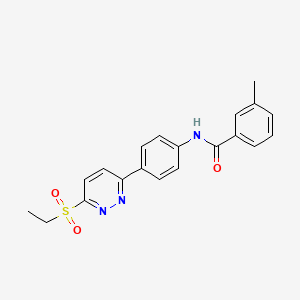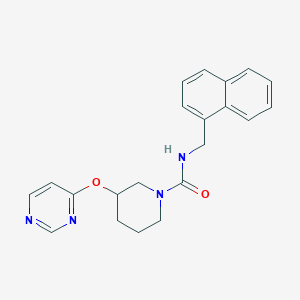
1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as CP-99994 and is a pyrrolidinone derivative. The purpose of
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one is not fully understood. However, studies have shown that it acts on the central nervous system by binding to certain receptors. This binding leads to the activation of certain pathways that result in the analgesic and anxiolytic effects of the compound.
Biochemical and Physiological Effects:
Studies have shown that 1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one has several biochemical and physiological effects. The compound has been shown to reduce pain sensitivity in animal models. It has also been studied for its potential to reduce anxiety and depression-like behaviors in animal models. Additionally, it has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one in lab experiments is its relatively simple synthesis method. Additionally, the compound has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using this compound is that its effects may vary depending on the animal model used in the experiment.
Direcciones Futuras
There are several future directions for the study of 1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one. One area of research is in the development of new pain management drugs based on the compound. Additionally, the compound has potential applications in the treatment of anxiety and depression. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. The compound has been extensively studied for its analgesic and anxiolytic properties. Its relatively simple synthesis method and well-established mechanism of action make it a promising candidate for the development of new drugs. Further studies are needed to fully understand the potential applications of this compound in various fields.
Métodos De Síntesis
The synthesis of 1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one involves the reaction of cyclopropylmethylamine with tetrazole-5-carboxylic acid. The resulting product is then subjected to a cyclization reaction, which leads to the formation of the final compound. The synthesis of this compound is relatively simple and can be achieved through a few steps.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one has been extensively studied for its potential application in various fields. One of the primary areas of research is in the field of pain management. Studies have shown that this compound has analgesic properties and can be used to treat chronic pain. It has also been studied for its potential application in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c15-8-3-7(9-10-12-13-11-9)5-14(8)4-6-1-2-6/h6-7H,1-5H2,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLPSQQQPWOPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(CC2=O)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-4-(2H-tetrazol-5-yl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3,5-Bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone](/img/structure/B2639465.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2639467.png)




![N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2639477.png)
![N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2639479.png)
